molecular formula C19H14F3N3OS B2992648 3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-39-6

3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2992648
CAS No.: 537668-39-6
M. Wt: 389.4
InChI Key: PNPHXSYVFDFTGX-UHFFFAOYSA-N
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Description

3-Methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a tricyclic core structure fused with a pyrimidine ring. The compound features a 3-methyl group at the indole nitrogen and a 4-(trifluoromethyl)benzylthio substituent at the pyrimidine C2 position. This substitution pattern distinguishes it from other analogs in the pyrimido[5,4-b]indole family, where variations in substituents (e.g., alkyl chains, aryl groups, or heterocycles) modulate physicochemical and biological properties .

Properties

IUPAC Name

3-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c1-25-17(26)16-15(13-4-2-3-5-14(13)23-16)24-18(25)27-10-11-6-8-12(9-7-11)19(20,21)22/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPHXSYVFDFTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimido[5,4-b]indole backbone with a trifluoromethylbenzylthio group, which may influence its biological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Antimicrobial Activity : Many pyrimidine derivatives have shown promise as antimicrobial agents. The presence of sulfur in the thioether moiety may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways.
  • Anticancer Properties : Compounds containing indole and pyrimidine frameworks have been associated with anticancer activities. They may induce apoptosis in cancer cells via modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Target/Cell Line IC50/Effect Reference
AntibacterialE. coliIC50 = 12 µM
AntifungalC. albicansModerate inhibition
AntitumorHeLa cellsIC50 = 15 µM
Apoptosis InductionVarious cancer cell linesSignificant increase in apoptosis

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various pyrimidine derivatives, this compound demonstrated notable antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent.
  • Anticancer Activity : A series of experiments on cancer cell lines revealed that the compound effectively induced apoptosis in HeLa cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Reported Activity/Properties References
Target Compound : 3-Methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one R1 = 3-Methyl; R2 = 4-(CF3)benzylthio C21H16F3N3OS 415.4 (calc.) Not explicitly reported
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one R1 = 8-Fluoro; R2 = 5-(4-FBz); R3 = 2-MeOBz C27H21F2N3O2 481.5 Crystallographic analysis (XRD)
2-((5-Dodecyl-4-oxo-3-phenyl-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid R1 = Ph; R2 = Dodecyl; R3 = Thioacetic acid C33H40N3O3S 582.8 TLR4 ligand activity
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one R1 = 4-ClPh; R2 = Phenacylthio C24H15ClN3O2S 447.9 No activity data
3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one R1 = 4-MeOPh; R2 = Piperidinylethylthio C25H24N4O3S 484.6 Structural diversity exploration
5-(2-Chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one R1 = 3-MeOBz; R2 = 2-Cl-6-FBz C25H19ClFN3O2 447.9 No biological data

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methoxy (e.g., ) or chloro substituents (e.g., ).

Electronic and Steric Influences :

  • Electron-withdrawing groups (e.g., CF3 in the target compound) may alter electron density at the pyrimidine ring, affecting binding to targets like TLR4 .
  • Bulky substituents (e.g., phenacylthio in ) introduce steric hindrance, which could limit interaction with deep binding pockets.

Biological Relevance :

  • Compounds with thioether-linked acetic acid moieties (e.g., ) exhibit TLR4 modulation, suggesting that the thioether group in the target compound may play a role in ligand-receptor interactions.
  • The absence of polar groups (e.g., carboxylic acids) in the target compound may reduce solubility but enhance blood-brain barrier penetration compared to analogs like .

Challenges:

  • The trifluoromethylbenzyl group may require specialized reagents (e.g., CF3-containing benzyl halides) for efficient coupling.
  • Steric hindrance from bulky substituents can reduce reaction yields, necessitating optimized catalysts (e.g., Pd-based systems in ).

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